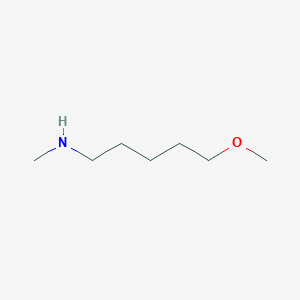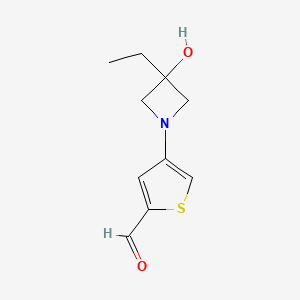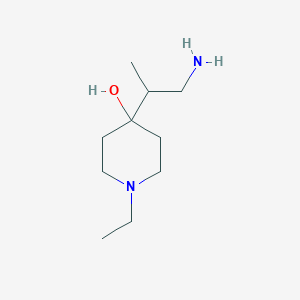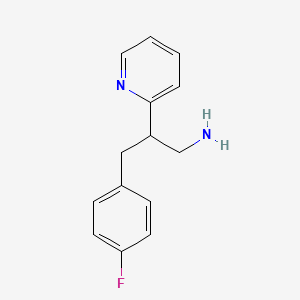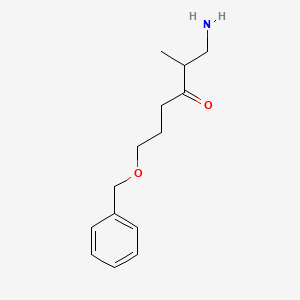![molecular formula C11H20O2 B13168613 {7-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13168613.png)
{7-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{7-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol is a chemical compound with the molecular formula C11H20O2 and a molecular weight of 184.27 g/mol . This compound is characterized by its spirocyclic structure, which includes a spiro[4.5]decane ring system fused with an oxirane ring and a methanol group. It is primarily used in research and development settings and is not intended for human or veterinary use .
Chemical Reactions Analysis
{7-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methanol group can participate in substitution reactions to form ethers or esters.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and acid or base catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
{7-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry and as a building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {7-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, influencing metabolic processes or signaling pathways .
Comparison with Similar Compounds
{7-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol can be compared with other spirocyclic compounds, such as:
{1-oxaspiro[4.5]decan-2-yl}methanol: Similar structure but lacks the methyl group at the 7-position.
{8-methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanol: Contains a dioxaspiro ring system instead of an oxaspiro ring.
(6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol: Features an isopropyl group and a dioxaspiro ring system.
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the methanol group, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H20O2 |
|---|---|
Molecular Weight |
184.27 g/mol |
IUPAC Name |
(7-methyl-1-oxaspiro[4.5]decan-2-yl)methanol |
InChI |
InChI=1S/C11H20O2/c1-9-3-2-5-11(7-9)6-4-10(8-12)13-11/h9-10,12H,2-8H2,1H3 |
InChI Key |
ZXFLJLNHGTTYKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2(C1)CCC(O2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 3-amino-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13168534.png)
![2-[(1H-Pyrazol-1-yl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13168535.png)
![1-[2-(Pyridin-3-yl)ethyl]guanidine](/img/structure/B13168540.png)
![Bicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B13168544.png)
![3-[(Pyridin-4-yl)amino]propanoic acid](/img/structure/B13168550.png)
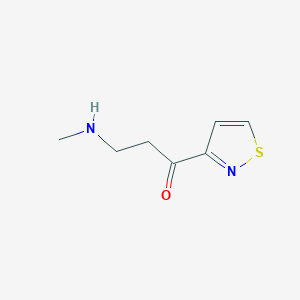
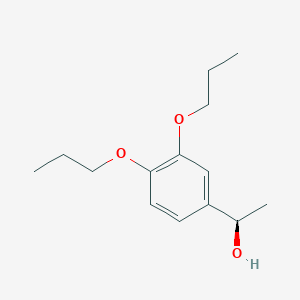
![N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B13168566.png)
